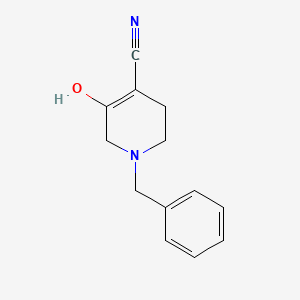![molecular formula C23H27N3O7 B14217827 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine CAS No. 820239-50-7](/img/structure/B14217827.png)
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced to protect the amino group of L-phenylalanine. The synthesis proceeds through the following steps:
Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling with L-alanine: The protected L-phenylalanine is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Addition of L-serine: Finally, the dipeptide is coupled with L-serine under similar conditions to obtain the desired tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Deprotection: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst, while TFA is used for acidolytic deprotection.
Coupling: DCC and HOBt are common coupling reagents used in peptide synthesis.
Major Products Formed
Hydrolysis: Yields the individual amino acids L-phenylalanine, L-alanine, and L-serine.
Deprotection: Produces the free amino group of L-phenylalanine.
Coupling: Forms longer peptide chains depending on the amino acids or peptides used in the reaction.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: Investigated for its potential use in developing peptide-based therapeutics.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is primarily related to its role as a peptide intermediate. It can interact with enzymes and other proteins, influencing their activity and function. The benzyloxycarbonyl group provides stability during synthesis and can be removed to expose the active amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it a valuable intermediate in peptide synthesis. Its specific sequence also allows for targeted interactions in biological studies, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
820239-50-7 |
|---|---|
Formule moléculaire |
C23H27N3O7 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O7/c1-15(20(28)25-19(13-27)22(30)31)24-21(29)18(12-16-8-4-2-5-9-16)26-23(32)33-14-17-10-6-3-7-11-17/h2-11,15,18-19,27H,12-14H2,1H3,(H,24,29)(H,25,28)(H,26,32)(H,30,31)/t15-,18-,19-/m0/s1 |
Clé InChI |
CBLJCUJNMLSBPR-SNRMKQJTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


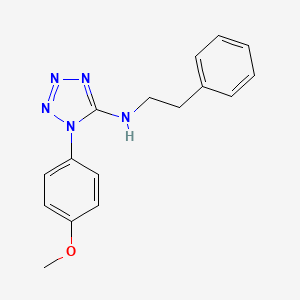
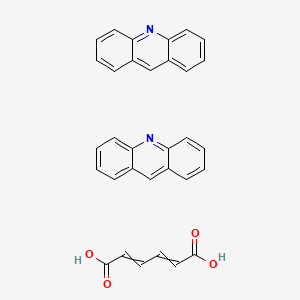
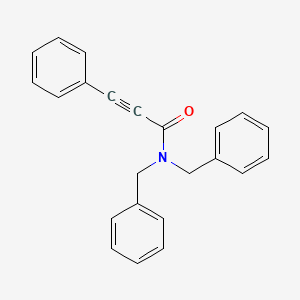
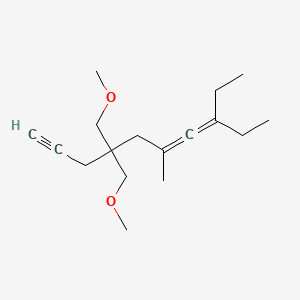

![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
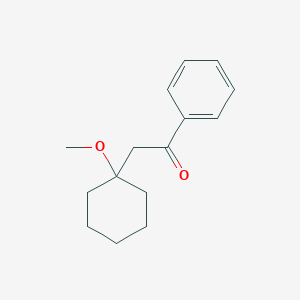
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

